E7449

Catalog No.
S548573
CAS No.
1140964-99-3
M.F
C18H15N5O
M. Wt
317.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7449

CAS Number

1140964-99-3

Product Name

E7449

IUPAC Name

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)

InChI Key

JLFSBHQQXIAQEC-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3

Solubility

Soluble in DMSO, not in water

Synonyms

E7449; E 7449; E-7449; 2X-121; 2X 121; 2X121;

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3

Isomeric SMILES

C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O

Description

The exact mass of the compound 3H-Pyridazino[3,4,5-de]quinazolin-3-one, 8-[(1,3-dihydro-2H-isoindol-2-yl)methyl]-1,2-dihydro- is 317.12766 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

E7449, also known as Stenoparib, is a small molecule compound that functions as a dual inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2) as well as tankyrase 1 and 2 (TNKS1 and TNKS2). With a chemical structure characterized by a pyridazinoquinazolinone framework, E7449 demonstrates high potency with IC50 values of approximately 1 nM for PARP1 and PARP2, and around 50-100 nM for TNKS1 and TNKS2 . This compound is particularly significant in targeting tumors that are addicted to Wnt/β-catenin signaling, which is commonly observed in various cancer types.

E7449 primarily acts by inhibiting the enzymatic activity of PARP1 and PARP2, which play crucial roles in the base excision repair pathway. By preventing the repair of damaged DNA, E7449 enhances cytotoxicity in cancer cells, particularly those deficient in homologous recombination repair mechanisms. Additionally, E7449 traps PARP1 on damaged DNA, further exacerbating the effects of DNA damage . The compound also inhibits TNKS enzymes, leading to the stabilization of axin proteins and subsequent destabilization of β-catenin, thereby disrupting Wnt signaling pathways .

E7449 exhibits notable biological activity against various cancer cell lines. It has shown significant antitumor effects in BRCA-deficient xenograft models, particularly when combined with other therapies such as MEK inhibitors. The compound's ability to inhibit Wnt/β-catenin signaling has implications for its use in treating colon cancers where this pathway is often dysregulated . Furthermore, E7449 has demonstrated a favorable safety profile, lacking the intestinal toxicity commonly associated with other TNKS inhibitors .

E7449 is primarily investigated for its potential applications in oncology. Its dual inhibition mechanism makes it a promising candidate for treating cancers characterized by defects in DNA repair pathways or aberrant Wnt signaling. Clinical studies are ongoing to evaluate its efficacy and safety in various cancer types, particularly those with mutations in BRCA genes or those reliant on Wnt signaling for tumor growth .

Interaction studies have shown that E7449 can enhance the effects of chemotherapy agents by impairing DNA repair mechanisms. The combination of E7449 with other targeted therapies has been explored to determine synergistic effects against tumor growth. Notably, E7449's inhibition of Wnt signaling may also provide a novel therapeutic avenue for cancers where this pathway contributes to tumor progression .

E7449 shares similarities with several other compounds that inhibit PARP or TNKS enzymes. Below is a comparison highlighting its uniqueness:

Compound NameTarget EnzymesIC50 Values (nM)Unique Features
OlaparibPARP1/2~10First-in-class PARP inhibitor
NiraparibPARP1/2~7Approved for ovarian cancer
TalazoparibPARP1/2~0.5Potent PARP inhibitor with unique binding
XAV939TNKS1/2~50Selective TNKS inhibitor without PARP activity
E7449PARP1/2, TNKS1/21-100Dual inhibition with enhanced specificity

E7449's dual mechanism targeting both PARP and tankyrase enzymes distinguishes it from other compounds that focus solely on one target type. This unique profile allows it to address multiple pathways involved in tumorigenesis.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

317.12766012 g/mol

Monoisotopic Mass

317.12766012 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9X5A2QIA7C

Dates

Modify: 2023-08-15
1: Laurance J. Neurologists appeal to health secretary over withdrawal of drug for MS patients. BMJ. 2012 Nov 2;345:e7449. doi: 10.1136/bmj.e7449. PubMed PMID: 23125160.
2: Gilmore S, Hofmann-Wellenhof R, Muir J, Soyer HP. Lacunarity analysis: a promising method for the automated assessment of melanocytic naevi and melanoma. PLoS One. 2009 Oct 13;4(10):e7449. doi: 10.1371/journal.pone.0007449. PubMed PMID: 19823688; PubMed Central PMCID: PMC2758593.

Explore Compound Types